molecular formula C14H17NO4S B2848209 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione CAS No. 2034456-78-3

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Cat. No.: B2848209
CAS No.: 2034456-78-3
M. Wt: 295.35
InChI Key: AJHPNMYZPSPHLY-UHFFFAOYSA-N
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Description

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[221]heptane-2,2-dione is a complex organic compound with a unique structure that includes a benzyloxy group and a bicyclic thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione typically involves multiple steps. One common method starts with the preparation of the benzyloxy group, followed by the formation of the bicyclic thiazolidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in studying enzyme interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves its interaction with specific molecular targets. The benzyloxy group and the bicyclic thiazolidine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione include:

  • 2-Benzyloxy-4,5-dimethoxybenzaldehyde
  • 2-Benzyloxy-5-chlorophenylboronic acid

Uniqueness

What sets this compound apart is its unique combination of the benzyloxy group and the bicyclic thiazolidine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPNMYZPSPHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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